Boc-LRR-AMC is classified as a synthetic peptide substrate. It is derived from the amino acids leucine, arginine, and arginine, with a tert-butoxycarbonyl (Boc) protecting group and an amino-4-methylcoumarin (AMC) fluorophore. The trifluoroacetate salt form enhances its solubility and stability in various experimental conditions. This compound is commercially available from several chemical suppliers, including Cayman Chemical and BenchChem .
The synthesis of Boc-LRR-AMC involves several key steps:
The industrial production of Boc-LRR-AMC adheres to current Good Manufacturing Practice (cGMP) standards, ensuring that the synthesized compounds meet strict quality control measures.
Boc-LRR-AMC has a well-defined molecular structure characterized by its peptide backbone comprising leucine, arginine, and arginine residues. The presence of the Boc group at the N-terminus and the AMC group at the C-terminus contributes to its functional properties.
The trifluoroacetate salt form aids in solubility, enhancing its application in aqueous environments typical of biological assays .
Boc-LRR-AMC primarily participates in enzymatic cleavage reactions, specifically targeting proteasomal activity:
The major product of this reaction is AMC, which can be quantified through fluorescence measurements, providing insights into proteasome activity.
The mechanism of action for Boc-LRR-AMC involves its recognition and cleavage by proteasomal enzymes:
This mechanism allows researchers to quantify proteasome activity effectively, contributing to studies on cellular protein turnover and regulation .
These properties make Boc-LRR-AMC suitable for various biochemical applications involving proteolytic enzymes.
Boc-LRR-AMC is widely used in scientific research for:
Boc-LRR-AMC (Boc-Leu-Arg-Arg-7-amino-4-methylcoumarin) is a fluorogenic peptide substrate engineered to measure trypsin-like (β2) activity of the 20S proteasome. The trifluoroacetate salt formulation enhances its solubility in aqueous buffers, critical for in vitro assays.
Table 1: Key Molecular Properties of Boc-LRR-AMC
| Property | Value |
|---|---|
| Molecular Formula | C₃₄H₆₂N₁₂O₇ (Base) |
| Molecular Weight | 773.8 Da (Base) |
| Fluorophore | 7-Amino-4-methylcoumarin (AMC) |
| Excitation/Emission | 380 nm / 460 nm |
| Working Concentration | 50–200 µM |
| Quality Assurance | >98% (HPLC, NMR) |
The proteasome's β2 subunit cleaves Boc-LRR-AMC at the C-terminal amide bond between arginine and AMC, releasing the fluorophore. In the intact substrate, AMC’s fluorescence is quenched due to energy transfer within the peptide backbone. Upon cleavage, free AMC emits intense blue fluorescence (460 nm) when excited at 380 nm. This allows real-time quantification of proteolytic activity via fluorometry [1] [3]. Specificity is validated by proteasome inhibitor controls (e.g., MG132, epoxomicin), where residual fluorescence in inhibitor-treated lysates reflects cleavage by non-proteasomal proteases and must be subtracted [1].
The constitutive proteasome (cCP) and immunoproteasome (iCP) express distinct catalytic subunits: β2 (cCP) and β2i (iCP; PSMB10). Boc-LRR-AMC is hydrolyzed by both isoforms but shows a 2.3-fold higher selectivity for β2i over β2 in kinetic assays. This preference arises from subtle differences in the S1 substrate-binding pocket of β2i, which accommodates the arginine-rich sequence more efficiently [4] [7]. Inhibition studies with ONX-0914 (iCP-selective) confirm this specificity, as iCP activity is blocked at lower inhibitor concentrations than cCP [4].
Table 2: Selectivity Profile of Boc-LRR-AMC
| Proteasome Type | Catalytic Subunit | Relative Activity | Inhibitor Sensitivity |
|---|---|---|---|
| Constitutive (cCP) | β2 (PSMB7) | 1.0x | Low (IC₅₀ > 10 µM ONX-0914) |
| Immunoproteasome (iCP) | β2i (PSMB10) | 2.3x | High (IC₅₀ ~ 2 µM ONX-0914) |
Kinetic analysis reveals a Michaelis constant (Kₘ) of 50–100 µM and a catalytic rate (k꜀ₐₜ) of 1.5–2.5 min⁻¹ for Boc-LRR-AMC hydrolysis by human 20S proteasomes. These parameters are sensitive to proteasome conformation:
Table 3: Kinetic Parameters of Boc-LRR-AMC Hydrolysis
| Condition | Kₘ (µM) | V꜀ₐₜ (nmol AMC/min/µg) | Relative Activity |
|---|---|---|---|
| Basal (20S) | 93.5 | 1,565 | 1.0x |
| Open-gate mutant (α3ΔN) | 93.9 | 2,376 | 1.6x |
| + PA28γ | 85.0 | 4,200 | 3.0x |
| + CBR3 (CCR) | 94.0 | 800 | 0.5x |
Boc-LRR-AMC is a key tool for studying cross-talk between proteolytic subsites:
Table 4: Allosteric Modulators of β2 Activity
| Modulator | Target Site | Effect on β2 Activity | Mechanism |
|---|---|---|---|
| β5 substrates (e.g., Suc-LLVY-AMC) | β5 (Chymotrypsin-like) | ↓ 60–70% | Allosteric inhibition |
| Caspase-like substrates (e.g., Z-LLE-AMC) | β1 (Caspase-like) | ↑ 40–50% | Cooperative activation |
| CCRs (e.g., CBR3) | PSMB4 (β7 subunit) | ↓ 50% | Noncompetitive inhibition |
CAS No.: 1180-25-2
CAS No.: 5809-08-5
CAS No.: 193-98-6
CAS No.: 73545-11-6
CAS No.: 194-03-6